molecular formula C8H16ClNO B8234403 Octahydro-1H-indol-6-ol hydrochloride

Octahydro-1H-indol-6-ol hydrochloride

Cat. No.: B8234403
M. Wt: 177.67 g/mol
InChI Key: CMHTWEBNMXVULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-indol-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-indol-6-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . This is followed by hydrogenation to achieve the octahydro form.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature to ensure complete hydrogenation of the indole ring .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indol-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles and fully saturated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Octahydro-1H-indol-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octahydro-1H-indol-6-ol hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also interfere with specific enzymatic pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Octahydro-1H-indol-6-ol hydrochloride is unique due to its fully hydrogenated indole ring, which imparts different chemical and biological properties compared to partially hydrogenated or non-hydrogenated indoles .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHTWEBNMXVULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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